4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS No.: 473706-11-5
Cat. No.: VC2021266
Molecular Formula: C12H13FO3
Molecular Weight: 224.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473706-11-5 |
|---|---|
| Molecular Formula | C12H13FO3 |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)oxane-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) |
| Standard InChI Key | CYDQOEWLBCCFJZ-UHFFFAOYSA-N |
| SMILES | C1COCCC1(C2=CC=C(C=C2)F)C(=O)O |
| Canonical SMILES | C1COCCC1(C2=CC=C(C=C2)F)C(=O)O |
Introduction
| Property | Value |
|---|---|
| CAS Number | 473706-11-5 |
| Molecular Formula | C₁₂H₁₃FO₃ |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)oxane-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) |
| Standard InChIKey | CYDQOEWLBCCFJZ-UHFFFAOYSA-N |
| SMILES | C1COCCC1(C2=CC=C(C=C2)F)C(=O)O |
| PubChem Compound ID | 6484229 |
The compound's structure includes a tetrahydropyran ring with a 4-fluorophenyl group and a carboxylic acid function at the 4-position. This unique arrangement confers specific chemical and pharmacological properties that distinguish it from related compounds.
Physical and Chemical Properties
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid typically appears as a white to off-white solid at room temperature . Its chemical structure features several functional groups that influence its physical and chemical behavior, including a carboxylic acid group (-COOH) that can participate in various chemical reactions such as esterification and amidation.
Solubility and Physical State
The compound demonstrates solubility in polar organic solvents, consistent with its moderately polar nature due to the presence of both hydrophilic (carboxylic acid, ether) and hydrophobic (fluorophenyl) components . Specific solubility data in common solvents include:
| Solvent | Solubility |
|---|---|
| Water | Limited solubility |
| Polar organic solvents (e.g., alcohols, DMSO) | Moderate to good solubility |
| Non-polar solvents | Poor solubility |
| Storage Parameter | Recommended Condition |
|---|---|
| Temperature | 2-8°C (refrigerated) |
| Container | Sealed container |
| Protection | Keep in a dry place |
| Light Exposure | Protect from direct light |
These storage recommendations help maintain the compound's integrity and prevent degradation over time .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrolysis | 4-cyanotetrahydropyran-4-carboxylic acid compound, acid catalyst | 20-150°C | Varies |
| Halogenation | Tetrahydropyran-4-carboxylic acid, halogenating agent (e.g., thionyl chloride) | 0-150°C, preferably 20-110°C | Up to 100% |
| Coupling | Tetrahydropyran-4-carboxylic acid halide, appropriate reagents | Varies | Varies |
| Classification Parameter | Designation |
|---|---|
| GHS Pictogram | Warning |
| Hazard Class | Irritant |
| Signal Word | Warning |
| HS Code | 2932990090 |
Hazard Statements
The following hazard statements apply to this compound:
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H315: Causes skin irritation
-
H319: Causes serious eye irritation
Precautionary Statements
For safe handling, the following precautionary measures are recommended:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash skin thoroughly after handling
-
P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water
-
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
-
P312: Call a poison center or doctor if you feel unwell
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P362: Take off contaminated clothing and wash before reuse
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed
-
P405: Store locked up
-
P501: Dispose of contents/container to an approved waste disposal plant
| Feature | Potential Benefit |
|---|---|
| Fluorophenyl group | Enhanced metabolic stability, improved membrane permeability |
| Tetrahydropyran ring | Conformational rigidity, potential for specific binding interactions |
| Carboxylic acid moiety | Site for derivatization, potential for hydrogen bonding interactions |
The presence of the fluorine atom in the phenyl ring is particularly significant as it can enhance several pharmacokinetic properties:
-
Increased metabolic stability due to the strength of the C-F bond
-
Improved lipophilicity, potentially enhancing membrane permeability
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Altered electronic properties that may influence binding to target proteins
-
Potential modulation of pKa values of nearby functional groups
Related Compounds and Extrapolated Applications
Research on related tetrahydropyran derivatives indicates potential applications as:
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Synthetic intermediates for pharmaceutical compounds
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Building blocks for more complex bioactive molecules
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Structural scaffolds for drug design efforts
Tetrahydropyran-4-carboxylic acid compounds in general have been noted as useful starting materials or synthetic intermediates for medicines and agricultural chemicals, suggesting similar applications may be possible for the fluorophenyl derivative .
Analytical Methods for Identification and Quantification
Several analytical techniques can be employed for the identification and quantification of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Spectroscopic Methods
Spectroscopic techniques provide valuable structural information:
| Technique | Application | Key Features |
|---|---|---|
| ¹H NMR | Structural confirmation | Proton signals from aromatic, tetrahydropyran, and carboxylic acid groups |
| ¹³C NMR | Carbon framework analysis | Characteristic signals for aromatic, ether, and carboxylic carbon atoms |
| IR Spectroscopy | Functional group identification | Distinctive bands for C=O (carboxylic acid), C-O (ether), and C-F bonds |
| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern | Molecular ion at m/z 224 and characteristic fragmentation patterns |
Chromatographic Techniques
Chromatographic methods are essential for purity assessment and quantification:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC) (potentially with derivatization)
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Thin-Layer Chromatography (TLC) for reaction monitoring
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